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Compound of Interest

Compound Name: Cafaminol

Cat. No.: B1668202 Get Quote

An In-Depth Technical Guide to Cafaminol
(C11H17N5O3)
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of Cafaminol. While specific experimental protocols and detailed signaling pathways

for Cafaminol are not extensively available in publicly accessible literature, this document

extrapolates likely mechanisms and methodologies based on its structural relationship to the

methylxanthine class of compounds and its function as a vasoconstrictor.

Core Molecular and Physical Data
Cafaminol, with the chemical formula C11H17N5O3, is a methylxanthine derivative.[1] The

following table summarizes its key quantitative data.
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Property Value Reference

Molecular Formula C11H17N5O3 [1][2][3][4]

Molecular Weight 267.28 g/mol

IUPAC Name

8-[(2-hydroxyethyl)

(methyl)amino]-1,3,7-trimethyl-

3,7-dihydro-1H-purine-2,6-

dione

CAS Number 30924-31-3

Synonyms
Methylcoffanolamine,

Rhinetten, Rhinoptil

Melting Point 162-164 °C

Solubility in Water ~6%

Presumed Mechanism of Action and Signaling
Pathway
Cafaminol is classified as a vasoconstrictor and is utilized as a nasal decongestant. Its

mechanism of action is presumed to be similar to other sympathomimetic amines that function

as nasal decongestants. This involves the activation of alpha-adrenergic receptors on the

smooth muscle of blood vessels in the nasal mucosa. This activation leads to vasoconstriction,

which reduces blood flow and swelling, thereby alleviating nasal congestion.

The following diagram illustrates the generally accepted signaling pathway for alpha-adrenergic

receptor-mediated vasoconstriction, the likely pathway for Cafaminol.
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Caption: Presumed signaling pathway of Cafaminol-induced vasoconstriction.

Experimental Protocols: Analytical Methodologies
While specific experimental protocols for the synthesis and analysis of Cafaminol are not

readily available, methodologies used for the structurally similar compound, caffeine, can be

adapted. The following sections outline potential analytical approaches.

High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantification of methylxanthines. A reversed-phase HPLC

(RP-HPLC) method would be suitable for the analysis of Cafaminol.

Table 2: Example HPLC Protocol for Methylxanthine Analysis
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Parameter Specification

Column
C18 reversed-phase column (e.g., 4.6 mm x 250

mm, 5 µm particle size)

Mobile Phase
Isocratic mixture of water and methanol (e.g.,

60:40 v/v)

Flow Rate 1.0 mL/min

Detection UV detector at approximately 272 nm

Sample Preparation
Dissolution in the mobile phase, followed by

filtration through a 0.45 µm filter.

The following workflow illustrates the general steps for HPLC analysis.
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Caption: General workflow for the quantification of Cafaminol using HPLC.

Mass Spectrometry (MS)
For more sensitive and specific detection, HPLC coupled with tandem mass spectrometry

(HPLC-MS/MS) can be employed.

Table 3: Example HPLC-MS/MS Protocol for Methylxanthine Analysis

Parameter Specification

Ionization Mode Electrospray Ionization (ESI), positive mode

Mass Analyzer Triple quadrupole (QqQ) or Ion Trap

Monitored Transitions

Specific precursor-to-product ion transitions for

Cafaminol would need to be determined. For

caffeine (m/z 195.1), a common transition is to

m/z 138.1.

Sample Preparation

Protein precipitation of biological samples (e.g.,

plasma) with acetonitrile or methanol, followed

by centrifugation and analysis of the

supernatant.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and purity

assessment of Cafaminol.

Table 4: General NMR Protocol
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Parameter Specification

Spectrometer
400 MHz or higher field strength NMR

spectrometer

Solvent
Deuterated chloroform (CDCl₃) or Deuterated

Dimethyl Sulfoxide (DMSO-d₆)

Internal Standard Tetramethylsilane (TMS)

Experiments
¹H NMR, ¹³C NMR, COSY, HSQC, HMBC for full

structural assignment.

This guide provides a foundational understanding of Cafaminol for research and development

purposes. The provided methodologies, while extrapolated from similar compounds, offer a

strong starting point for the development of specific and validated protocols for Cafaminol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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